![molecular formula C19H21N3O8S B2738568 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 868982-53-0](/img/structure/B2738568.png)

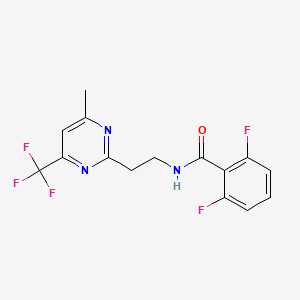

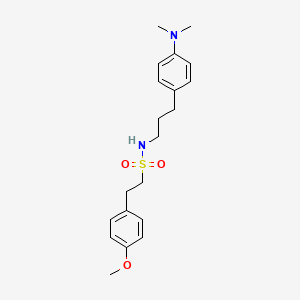

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 under stirring at room temperature . This affords water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble products by the addition of a few drops of aqueous hydrochloric acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of a related compound, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine, is C15H13N3O2, and its molecular weight is 267.28 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a pivotal role in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:

Understanding the absolute configuration of the C2 stereo center in benzodioxane is crucial for optimizing biological activity . Researchers continue to explore novel derivatives based on this scaffold for drug discovery.

Enzyme Evolution and Biocatalysis

Recent work has focused on the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs. Mutants of Candida antarctica lipase B (CALB), specifically A225F and A225F/T103A, have been found to catalyze the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester. This research provides insights into enzyme evolution strategies and opens new avenues for biocatalysis .

Anti-Inflammatory and Analgesic Activities

Derivatives of benzodioxane, such as those containing benzo[d]thiazol and indole moieties, have shown promise in anti-inflammatory and analgesic applications . For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit these properties.

Cytotoxicity Studies

Researchers have explored the cytotoxic properties of 1,3,4-thiadiazole derivatives, where the nature of substituents on the C-5 phenyl ring significantly influences their cytotoxic activity . Although not directly related to our compound, this highlights the importance of structural modifications in drug design.

Rhodium-Catalyzed Spirolactone Synthesis

Rhodium(III)-catalyzed spiroannulation reactions involving 2-aryl-1,4-benzoxazines and 4-hydroxy-2-alkynoates have led to the synthesis of highly rigid spirolactones. These reactions proceed through C–H activation, annulation, and lactonization, offering a novel approach to complex ring systems .

Propriétés

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O8S/c23-18(20-11-13-2-1-6-27-13)19(24)21-12-17-22(5-7-30-17)31(25,26)14-3-4-15-16(10-14)29-9-8-28-15/h1-4,6,10,17H,5,7-9,11-12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJJZTMWGPNRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2738490.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2738493.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)

![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride](/img/structure/B2738508.png)